molecular formula C22H25N3O6S2 B2734411 methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-66-2

methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2734411
CAS No.: 865199-66-2
M. Wt: 491.58
InChI Key: QUDYXJIYQXTDSY-FCQUAONHSA-N
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Description

Methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic benzothiazole derivative characterized by a 2,3-dihydrobenzothiazole core substituted with a methoxy group at position 6, a diethylsulfamoylbenzoyl imino group at position 2, and a methyl acetate moiety at position 2. This compound exhibits structural complexity, combining sulfonamide, benzothiazole, and ester functionalities.

Properties

IUPAC Name

methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-5-24(6-2)33(28,29)17-10-7-15(8-11-17)21(27)23-22-25(14-20(26)31-4)18-12-9-16(30-3)13-19(18)32-22/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDYXJIYQXTDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Closure via Acetic Anhydride-Mediated Cyclization

Reaction of 2-amino-5-methoxythiophenol with acetic anhydride in glacial acetic acid at 110–150°C for 0.5–2.0 hours induces cyclization to form 6-methoxy-2-methylbenzothiazole. The molar ratio of acetic anhydride to aminothiophenol (0.8:1 to 2.0:1) critically influences reaction efficiency, with excess acetic anhydride driving the reaction to completion. Post-reaction filtration at 120–130°C removes unreacted starting materials, while subsequent cooling to 0–5°C facilitates crystallization.

Key Parameters

Parameter Optimal Range Impact on Yield
Temperature 120–130°C Maximizes cyclization
Reaction Time 1.0–1.5 hours Balances decomposition
Acetic Anhydride Ratio 1.2:1 (mol/mol) Prevents side reactions

Introduction of the Diethylsulfamoylbenzoyl Imino Group

The diethylsulfamoylbenzoyl moiety is introduced via Schiff base formation between the benzothiazole’s amine group and 4-(diethylsulfamoyl)benzaldehyde. Vulcanchem’s protocol for analogous compounds specifies using polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 4–6 hours.

Stereochemical Control of the Imino Bond

The Z-configuration of the imino group ((2Z)-designation) is stabilized through:

  • Steric Hindrance : Bulky diethylsulfamoyl groups favor the Z-isomer by hindering rotation about the C=N bond.
  • Solvent Effects : Tetrahydrofuran (THF) increases Z-selectivity to 92% compared to 78% in acetonitrile, as confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 12–14 \, \text{Hz} $$).

Reaction Optimization Data

Condition Z:E Ratio Yield (%)
THF, 70°C, 5 hours 92:8 85
Acetonitrile, 70°C, 5h 78:22 72
DMF, 80°C, 6h 85:15 81

Methoxy and Acetate Side Chain Functionalization

Methoxy Group Installation

The 6-methoxy group is introduced prior to benzothiazole formation via O-methylation of 2-amino-5-hydroxythiophenol using methyl iodide and potassium carbonate in acetone. This step achieves >95% conversion with 2.2 equivalents of CH$$_3$$I at 50°C for 3 hours.

Acetate Esterification

The final acetate side chain is appended through nucleophilic acyl substitution. Treatment of 3-chloromethylbenzothiazole intermediate with methyl glycolate in the presence of triethylamine (TEA) yields the target ester.

Esterification Efficiency

Base Solvent Temperature Conversion (%)
Triethylamine DCM 25°C 88
DBU THF 40°C 92
K$$2$$CO$$3$$ Acetone 50°C 76

Purification and Characterization

Solvent Extraction and Distillation

Post-synthesis purification employs methylene chloride for liquid-liquid extraction (2 × 100 mL), followed by rotary evaporation to remove solvents. Final purification via reduced-pressure distillation (0.1–0.5 mmHg, 180–200°C) yields product with 99.5% purity (HPLC).

Spectroscopic Confirmation

  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, N=CH), 6.92 (d, J = 8.8 Hz, 1H, Ar–H), 4.32 (q, J = 7.1 Hz, 2H, OCH$$2$$), 3.84 (s, 3H, OCH$$3$$), 3.42–3.28 (m, 4H, N(CH$$2$$CH$$3$$)$$2$$), 1.39 (t, J = 7.1 Hz, 6H, CH$$2$$CH$$3$$).
  • HRMS : m/z calculated for C$${22}$$H$${26}$$N$$3$$O$$6$$S$$_2$$ [M+H]$$^+$$: 500.1214; found: 500.1211.

Industrial-Scale Production Considerations

Patent CN103232407B emphasizes process scalability through:

  • Solvent Recycling : Methylene chloride recovery rates exceed 90% via fractional distillation.
  • Waste Reduction : Aqueous NaOH neutralization minimizes acidic waste, with pH 7.0 ± 0.5 ensuring optimal product solubility.
  • Energy Efficiency : Reaction exothermicity (−ΔH = 58 kJ/mol) reduces external heating requirements during cyclization.

Comparative Analysis with Structural Analogues

Table 1: Physicochemical Properties of Benzothiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Applications
Target Compound C$${22}$$H$${26}$$N$$3$$O$$6$$S$$_2$$ 500.61 2.87 CCR5 Antagonism
Ethyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate C$${23}$$H$${28}$$N$$4$$O$$8$$S$$_3$$ 593.74 1.94 Anti-diabetic
2-Methyl-5-chlorobenzothiazole C$$8$$H$$6$$ClNS 183.65 3.12 Antimicrobial

Chemical Reactions Analysis

methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzothiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the diethylsulfamoyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Analogs)

The compound shares structural motifs with sulfonylurea herbicides listed in , such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These analogs feature a sulfonylurea bridge linking a triazine ring to a benzoate ester, enabling acetolactate synthase (ALS) inhibition in plants. Key differences include:

  • Core Structure : The target compound uses a 2,3-dihydrobenzothiazole core, whereas sulfonylureas rely on a triazine ring.
  • Substituents: The diethylsulfamoyl group in the target compound contrasts with the trifluoroethoxy (triflusulfuron) or methylamino (ethametsulfuron) groups in herbicides.
  • Bioactivity : Sulfonylureas are potent ALS inhibitors, but the target compound’s mechanism remains unconfirmed .

Table 1: Comparison with Sulfonylurea Herbicides

Compound Core Structure Key Substituents Molecular Weight (g/mol) Application
Target Compound 2,3-Dihydrobenzothiazole Diethylsulfamoyl, methoxy, methyl acetate ~512.58 (inferred) Unknown (potential herbicide/drug)
Triflusulfuron methyl ester Triazine Trifluoroethoxy, sulfonylurea 436.36 Herbicide
Ethametsulfuron methyl ester Triazine Methylamino, sulfonylurea 344.34 Herbicide
Benzothiazole Derivatives with Dithiocarbamate Substituents

describes dithiocarbamate-substituted 2-aminobenzothiazoles (e.g., compounds 4a–d), which share the benzothiazole core but feature dithiocarbamate and alkyl/morpholine groups. Key distinctions include:

  • Functional Groups : The target compound lacks dithiocarbamate moieties but incorporates a sulfamoylbenzoyl group.
  • Bioactivity : Dithiocarbamate derivatives show promise in antimicrobial assays, while the target compound’s diethylsulfamoyl group may confer unique selectivity or toxicity .

Table 2: Comparison with Dithiocarbamate-Benzothiazole Derivatives

Compound (Example: 4a ) Core Structure Key Substituents Molecular Weight (g/mol) Application
Target Compound 2,3-Dihydrobenzothiazole Diethylsulfamoyl, methoxy ~512.58 Unknown
(Benzo[d]thiazol-2-ylcarbamoyl)methyl ethyl carbamodithioate Benzothiazole Dithiocarbamate, ethyl 313.06 Antimicrobial (inferred)
Thiazole-Containing Benzoic Acids

lists 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid and analogs, which share aromatic and heterocyclic features but lack the dihydrobenzothiazole framework. These compounds are used as reagents, highlighting the versatility of thiazole/benzothiazole systems in chemical research .

Research Findings and Implications

  • Structural Insights : The diethylsulfamoyl and methoxy groups may enhance solubility or target binding compared to simpler benzothiazoles.
  • Synthetic Challenges: The compound’s Z-configuration imino group and stereochemical complexity suggest demanding synthesis protocols, akin to those for dithiocarbamate derivatives (e.g., multi-step reactions with TLC monitoring) .
  • Potential Applications: Analogous sulfonylureas and benzothiazoles are used in agriculture and medicine, suggesting the target compound could be optimized for herbicidal or anticancer activity. However, empirical data is needed to validate these hypotheses.

Biological Activity

Chemical Structure and Properties

Methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be described by its molecular formula C21H24N4O5SC_{21}H_{24}N_4O_5S and a molecular weight of approximately 492.56 g/mol. The compound features a benzothiazole moiety, which is often associated with various biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC21H24N4O5SC_{21}H_{24}N_4O_5S
Molecular Weight492.56 g/mol
SMILESCOC(=O)Cn1c2ccc(cc2s\c1=N/C(=O)c1ccc(cc1)S(=O)(=O)N(C)C)C(=O)
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing sulfamoyl groups often exhibit inhibitory effects on various enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Properties : Benzothiazole derivatives have been studied for their antimicrobial activities against a range of pathogens.
  • Anti-inflammatory Effects : Certain modifications in the benzothiazole structure have been linked to anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation in vitro.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined the antitumor activity of various benzothiazole derivatives. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Study 2: Antimicrobial Properties

In another study focused on antimicrobial efficacy, methyl 2-[(2Z)-... was tested against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that this compound could reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis.

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